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Compound of Interest

Compound Name: Nicotiflorin (Standard)

Cat. No.: B191644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of

Nicotiflorin (Kaempferol-3-O-rutinoside), a flavonoid glycoside with significant therapeutic

potential. The document details its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible

(UV/Vis) spectral data, outlines the experimental protocols for acquiring this data, and

visualizes a key signaling pathway associated with its biological activity.

Spectroscopic Data of Nicotiflorin
The structural elucidation of Nicotiflorin is heavily reliant on NMR and UV/Vis spectroscopy. The

following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide a definitive fingerprint of Nicotiflorin's molecular structure,

confirming the kaempferol aglycone and its glycosidic linkage to a rutinoside moiety. The data

presented below was acquired in Methanol-d₄ (CD₃OD).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nicotiflorin (in CD₃OD)
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Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,
Multiplicity, J in Hz)

Aglycone (Kaempferol)

2 158.6 -

3 135.6 -

4 179.5 -

5 163.0 -

6 100.2 6.21 (d, J=1.8)

7 166.4 -

8 95.1 6.40 (d, J=1.8)

9 159.5 -

10 105.7 -

1' 122.9 -

2' 132.5 8.07 (d, J=8.8)

3' 116.2 6.90 (d, J=8.8)

4' 161.6 -

5' 116.2 6.90 (d, J=8.8)

6' 132.5 8.07 (d, J=8.8)

Sugar Moiety (Rutinoside)

Glucosyl

1'' 104.8 5.15 (d, J=7.6)

2'' 75.9 3.20-3.90 (m)

3'' 78.3 3.20-3.90 (m)

4'' 72.2 3.20-3.90 (m)

5'' 77.3 3.20-3.90 (m)
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6'' 68.7 3.20-3.90 (m)

Rhamnosyl

1''' 102.5 4.54 (s)

2''' 72.4 3.20-3.90 (m)

3''' 74.0 3.20-3.90 (m)

4''' 71.6 3.20-3.90 (m)

5''' 69.8 3.20-3.90 (m)

6''' 18.0 1.14 (d, J=5.8)

Data sourced from a study on flavonol glycosides isolated from Morinda citrifolia leaves.[1]

Ultraviolet-Visible (UV/Vis) Spectroscopy Data
The UV/Vis spectrum of flavonoids is characterized by two principal absorption bands,

designated as Band I and Band II.[2] Band I, appearing at longer wavelengths (300-380 nm), is

associated with the cinnamoyl system (B-ring), while Band II (240-280 nm) corresponds to the

benzoyl system (A-ring).[2][3] For Nicotiflorin, a flavonol glycoside, these bands are observed

at specific wavelengths.

Table 2: UV/Vis Absorption Maxima (λₘₐₓ) for Nicotiflorin

Solvent Band I (λₘₐₓ, nm) Band II (λₘₐₓ, nm)

Methanol 348 266

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of

Nicotiflorin, representative of standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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NMR spectroscopy is the definitive method for the structural characterization of flavonoid

glycosides.[4]

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR

spectra for the complete structural assignment of Nicotiflorin.

Materials and Equipment:

Isolated and purified Nicotiflorin sample (typically 5-10 mg)

Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

5 mm NMR tubes

High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the purified Nicotiflorin sample. Dissolve

the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄)

directly within a 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures

to ensure optimal magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a

90° pulse, a spectral width covering the expected proton chemical shift range (e.g., 0-14

ppm), and a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.[5]

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

2D NMR: To establish connectivity and finalize assignments, perform a series of two-

dimensional NMR experiments.[6] This should include:
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COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., H-6

with H-8).

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for linking the aglycone to

the sugar moieties and the two sugars to each other.[6]

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,

baseline correction, and referencing the chemical shifts to the residual solvent signal.[7]

Ultraviolet-Visible (UV/Vis) Spectroscopy Protocol
UV/Vis spectroscopy is a rapid and valuable tool for the preliminary identification of flavonoid

classes and for studying their substitution patterns using shift reagents.[8]

Objective: To determine the absorption maxima (λₘₐₓ) of Nicotiflorin and to probe the nature of

its hydroxyl groups using chemical shift reagents.

Materials and Equipment:

Isolated and purified Nicotiflorin sample

Spectroscopic grade methanol

UV/Vis spectrophotometer

Quartz cuvettes

Shift Reagents (prepared as described below):

Sodium methoxide (NaOMe)

Aluminum chloride (AlCl₃)
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Hydrochloric acid (HCl)

Sodium acetate (NaOAc)

Boric acid (H₃BO₃)

Procedure:

Preparation of Stock Solution: Prepare a dilute stock solution of Nicotiflorin in spectroscopic

grade methanol.

Acquisition of the Methanolic Spectrum:

Fill a quartz cuvette with the methanolic solution of Nicotiflorin.

Use methanol as the blank reference.

Scan the spectrum over a range of 200-500 nm and record the absorption maxima for

Band I and Band II.[3]

Analysis with Shift Reagents: Sequentially add specific shift reagents to the sample cuvette

to induce bathochromic (red) or hypsochromic (blue) shifts in the absorption bands, which

provides structural information.[9]

Sodium Methoxide (NaOMe): Add a few drops of freshly prepared NaOMe solution to the

cuvette. A bathochromic shift in Band I indicates a free 4'-hydroxyl group.[2]

Sodium Acetate (NaOAc): Add a pinch of solid NaOAc. A bathochromic shift in Band II is

diagnostic for a free 7-hydroxyl group.[2]

NaOAc + Boric Acid (H₃BO₃): After recording the NaOAc spectrum, add a pinch of solid

H₃BO₃. A bathochromic shift in Band I indicates the presence of an ortho-dihydroxy

system on the B-ring (e.g., 3',4'-OH).[10]

Aluminum Chloride (AlCl₃): Add a few drops of AlCl₃ solution. A large bathochromic shift in

Band I indicates the presence of a free 5-hydroxyl group and/or a free 3-hydroxyl group.[2]
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AlCl₃ + Hydrochloric Acid (HCl): To the cuvette containing AlCl₃, add a few drops of HCl. If

the Band I shift reverts to near its original position, it confirms an ortho-dihydroxy system.

A remaining shift indicates chelation at the 5-hydroxyl group.[9]

Data Interpretation: Compare the observed spectral shifts with established rules for flavonoid

identification to confirm the substitution pattern of Nicotiflorin.[2][9]

Visualized Signaling Pathway
Recent pharmacological studies have indicated that the therapeutic effects of Nicotiflorin,

particularly in the context of acute myocardial infarction (AMI), may be linked to its ability to

modulate specific intracellular signaling pathways.[11] Nicotiflorin has been shown to have anti-

inflammatory and endothelial protective effects.[11][12] Its mechanism is speculated to involve

the regulation of the Akt/FoxO/Bcl signaling cascade, which plays a critical role in cell survival

and apoptosis.[11]

Nicotiflorin Akt
(Protein Kinase B)

Activates

FoxO
(Transcription Factor)

Inhibits
(via Phosphorylation)

Cell Survival &
Endothelial Protection

Bcl-2 family proteins
(e.g., Bax)

Promotes transcription of
pro-apoptotic members Apoptosis

(Cell Death)

Click to download full resolution via product page

Caption: Proposed Akt/FoxO signaling pathway modulated by Nicotiflorin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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